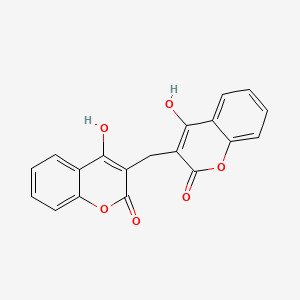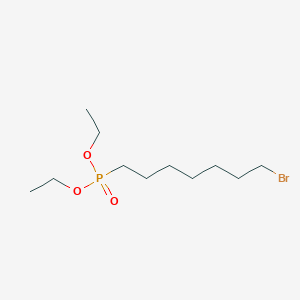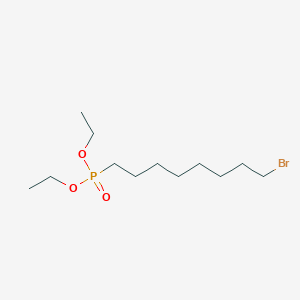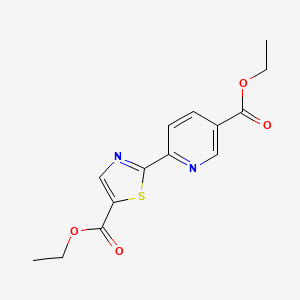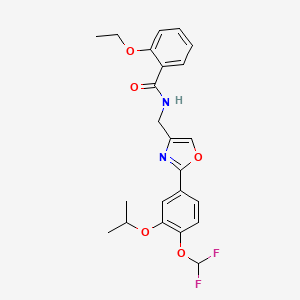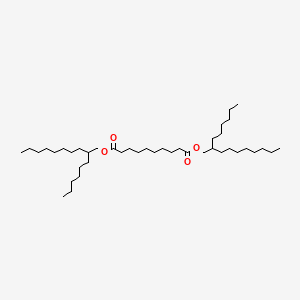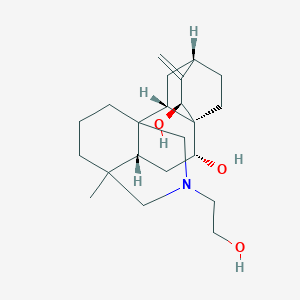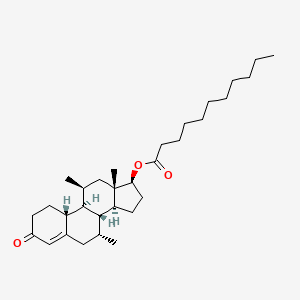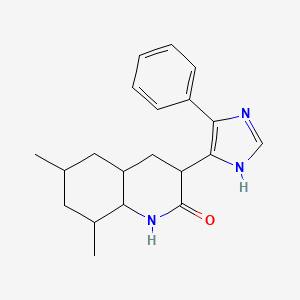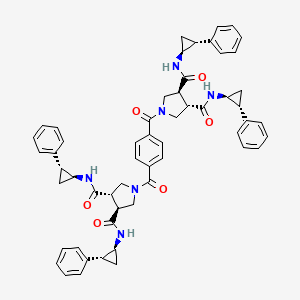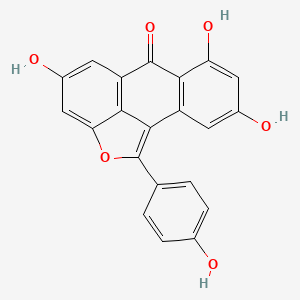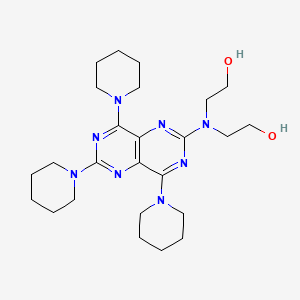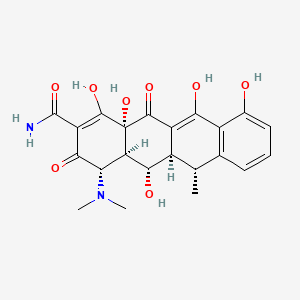
ドキシサイクリン
概要
説明
ドキシサイクリンは、テトラサイクリン系に属する広域スペクトル抗生物質です。これは、細菌性肺炎、にきび、クラミジア感染症、ライム病、コレラ、チフス、梅毒など、さまざまな細菌感染症の治療に使用されます。 また、マラリアの予防にも使用されます . ドキシサイクリンは1957年に最初に特許を取得し、1967年に商業的に使用されました . ジェネリック医薬品として入手可能であり、世界保健機関の必須医薬品リストに掲載されています .
科学的研究の応用
Doxycycline has a wide range of scientific research applications:
Medicine: It is used to treat various bacterial infections and as a prophylactic agent for malaria.
Industry: Doxycycline is used in veterinary medicine and as an animal feed supplement to prevent diseases.
作用機序
ドキシサイクリンは、細菌のタンパク質合成を阻害することで効果を発揮します。 これは、30Sリボソームサブユニットに可逆的に結合し、細菌リボソームへのアミノアシルtRNAの結合を防ぎます . このタンパク質合成の阻害は細菌静止作用を示し、つまり、細菌の増殖と繁殖を防ぎます。 ドキシサイクリンは、マラリア原虫のアピコプラストも標的にし、その機能を阻害します .
Safety and Hazards
生化学分析
Biochemical Properties
Doxycycline interacts with various enzymes, proteins, and other biomolecules. It is a highly lipophilic drug, which allows it to cross multiple membranes of target molecules . This property facilitates its favorable intracellular penetration, exhibiting bacteriostatic activity against a wide range of bacteria .
Cellular Effects
Doxycycline has been found to alter the metabolism and proliferation of human cell lines . It changes gene expression patterns and shifts metabolism towards a more glycolytic phenotype, evidenced by increased lactate secretion and reduced oxygen consumption . These concentrations of doxycycline are also sufficient to slow proliferation .
Molecular Mechanism
Doxycycline exerts its effects at the molecular level primarily by inhibiting protein synthesis . It does this by interacting with the 30S ribosomal subunits, thereby slowing or killing bacteria . It also kills malaria by targeting a plastid organelle, the apicoplast .
Temporal Effects in Laboratory Settings
In laboratory settings, commonly used concentrations of doxycycline have been observed to change gene expression patterns over time . This results in a shift in metabolism towards a more glycolytic phenotype, evidenced by increased lactate secretion and reduced oxygen consumption . These concentrations are also sufficient to slow cell proliferation .
Dosage Effects in Animal Models
The effects of doxycycline vary with different dosages in animal models . For instance, in donkeys, it has been observed that the concentration of doxycycline reached in all fluids and tissues analyzed would unlikely result in therapeutic concentration against common equine pathogens .
Metabolic Pathways
Doxycycline is involved in various metabolic pathways. It has been reported to shift metabolism towards a more glycolytic phenotype in human cell lines . This is evidenced by increased lactate secretion and reduced oxygen consumption .
Transport and Distribution
Doxycycline is more or less completely absorbed and is 3–5 times more lipophilic than drugs in group 1 . This may improve their tissue distribution but convincing data is absent . It is available in oral and intravenous formulations .
Subcellular Localization
As a highly lipophilic drug, doxycycline is known to cross multiple membranes of target molecules, which may influence its subcellular localization .
準備方法
ドキシサイクリンは、オキシテトラサイクリンから合成的に誘導されます。調製には、いくつかのステップが含まれます。
塩素化と脱水: オキシテトラサイクリンは、塩素化と脱水を受けて、11α-クロロ-6-メチレンオキシテトラサイクリンp-トルエンスルホン酸塩を生成します。
水素化: この中間体は、その後、1段階または2段階の水素化プロセスにかけられ、ドキシサイクリンp-トルエンスルホン酸塩が生成されます。
3. 化学反応の分析
ドキシサイクリンは、以下を含むさまざまな化学反応を起こします。
酸化: 光分解、過酸化、光過酸化、オゾンのような高度酸化プロセスは、ドキシサイクリンの分解に非常に効率的です.
光分解: ドキシサイクリンは光に敏感で、光分解を起こします。これは、シクロデキストリン複合体を形成することで軽減できます.
加水分解: この化合物は、特定の条件下で加水分解を起こすこともあります。
これらの反応で使用される一般的な試薬には、過酸化のための過酸化水素と、オゾン化のためのオゾンが含まれます。 これらの反応から生成される主な生成物は、一般的に、抗菌活性が低下したドキシサイクリンの分解された形です .
4. 科学研究への応用
ドキシサイクリンは、科学研究において幅広い応用範囲を持っています。
医学: これは、さまざまな細菌感染症の治療と、マラリアの予防薬として使用されます。
生物学: ドキシサイクリンは、研究において、マトリックスメタロプロテアーゼの阻害剤と、抗炎症剤として使用されます.
化学反応の分析
Doxycycline undergoes various chemical reactions, including:
Photodegradation: Doxycycline is sensitive to light and undergoes photodegradation, which can be mitigated by forming cyclodextrin complexes.
Hydrolysis: The compound can also undergo hydrolysis under certain conditions.
Common reagents used in these reactions include hydrogen peroxide for peroxidation and ozone for ozonation. The major products formed from these reactions are typically degraded forms of doxycycline with reduced antimicrobial activity .
類似化合物との比較
ドキシサイクリンは、テトラサイクリン、オキシテトラサイクリン、クロルテトラサイクリン、デメクロサイクリン、ライムサイクリン、メタサイクリン、ミノサイクリンなどの他のテトラサイクリンと比較されることがよくあります . これらの化合物と比較して、ドキシサイクリンはいくつかの独自の特徴を持っています。
類似の化合物には以下が含まれます。
ミノサイクリン: 吸収と親油性の特性が類似した、第2世代のテトラサイクリン.
テトラサイクリン: 吸収性が悪く、半減期が短い、古いテトラサイクリン.
チゲサイクリン: 抗菌スペクトルが改善されたグリシルサイクリンですが、注射剤のみで入手可能です.
特性
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-AKNGSSGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2)) | |
| Record name | Doxycycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0037653, DTXSID80992212 | |
| Record name | Doxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. | |
| Record name | Doxycycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXYCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Protein synthesis is essential for survival and functioning of cells, including bacteria. Doxycycline inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit. The drug blocks the association charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site, which is the acceptor site on the mRNA-ribosome complex. Doxycycline ultimately impedes the elongation phase of protein synthesis and halts the production of essential proteins for bacterial survival and functioning. Doxycycline mediates anti-inflammatory actions by preventing calcium-dependent microtubular assembly and lymphocytic proliferation, thereby inhibiting leukocyte movement during inflammation. It also inhibits nitric oxide synthase, which is an enzyme that produces nitric oxide, an inflammatory signaling molecule., TETRACYCLINES INHIBIT BACTERIAL PROTEIN SYNTHESIS. ... ONCE TETRACYCLINES GAIN ACCESS TO THE BACTERIAL CELL, THEY BIND PRINCIPALLY TO 30 S SUBUNITS OF BACTERIAL RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL T-RNA TO M-RNA-RIBOSOME COMPLEX. ... ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF THE TETRACYCLINESARE REVERSIBLE WHEN THE DRUG IS REMOVED. /TETRACYCLINES/ | |
| Record name | Doxycycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXYCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW, CRYSTALLINE POWDER | |
CAS No. |
564-25-0, 7164-70-7, 24390-14-5 | |
| Record name | Doxycycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxycycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxycycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Doxycycline Hyclate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXYCYCLINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334895S862 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOXYCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is doxycycline's primary mechanism of action?
A1: Doxycycline is a tetracycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. []
Q2: How does doxycycline affect Brugia malayi infections?
A2: Doxycycline targets the endosymbiotic bacteria Wolbachia, which is essential for Brugia malayi survival and reproduction. By reducing Wolbachia loads, doxycycline effectively decreases microfilaremia and reduces adverse reactions associated with standard antifilarial treatment. []
Q3: Does doxycycline impact matrix metalloproteinases (MMPs)?
A3: Yes, doxycycline has been shown to inhibit MMP activity, particularly MMP-2 and MMP-9. This inhibition is attributed to its chelating properties, where it binds to metal ions essential for MMP catalytic activity. [, ]
Q4: How does doxycycline influence epithelial-mesenchymal transition (EMT)?
A4: Doxycycline has been shown to inhibit TGF-beta1-induced EMT and cell migration in respiratory epithelial cells by suppressing the activation of Smad2/3 and p38 signaling pathways. []
Q5: What is the molecular formula and weight of doxycycline?
A5: Doxycycline hyclate, the commonly used form, has a molecular formula of C22H24N2O8 • HCl • 1/2 C2H6O • 1/2 H2O and a molecular weight of 512.94 g/mol.
Q6: Is there any spectroscopic data available for doxycycline?
A6: While the provided research papers don't detail specific spectroscopic data, FTIR analysis has been used to evaluate drug-drug interactions between doxycycline and monocaprin in a hydrogel formulation. []
Q7: How stable is doxycycline in different formulations?
A7: Doxycycline stability can be affected by various factors, including formulation components and storage conditions. For instance, the addition of monocaprin to doxycycline in situ hydrogel negatively impacted doxycycline stability in a concentration-dependent manner. []
Q8: Can you provide an example of doxycycline's compatibility in a specific application?
A8: Doxycycline has been successfully incorporated into biodegradable poly(D,L-lactide-co-glycolide) (PLGA) nanofibers for targeted drug delivery in tendon rupture repair. []
Q9: How do structural modifications affect doxycycline's activity?
A9: While the provided papers do not directly investigate SAR, research on optimized tetracyclines with modifications at the 7-position shows enhanced in vitro and in vivo antimalarial activity compared to doxycycline. []
Q10: What strategies are employed to enhance doxycycline's stability and bioavailability?
A10: Various formulation strategies, such as encapsulation in nanofibers [] and incorporation into in situ hydrogels [], are being explored to improve doxycycline's stability, solubility, and controlled release for targeted delivery and enhanced therapeutic outcomes.
Q11: How is doxycycline absorbed and distributed in the body?
A11: Doxycycline is well-absorbed orally and achieves therapeutic concentrations in serum and tissues, including lung and synovial fluid. Its lipid solubility allows for good tissue penetration. [, ]
Q12: What factors can influence doxycycline's pharmacokinetics?
A12: Co-administration of certain drugs can alter doxycycline's PK profile. For example, oral antacid administration was found to enhance the clearance of intravenous doxycycline, shortening its half-life and increasing total body clearance. []
Q13: Does doxycycline cross the blood-brain barrier?
A13: Yes, doxycycline can penetrate the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid (CSF), making it effective for treating neuroborreliosis. []
Q14: How is doxycycline eliminated from the body?
A14: Doxycycline is primarily eliminated through both renal and non-renal pathways. It is excreted in urine and feces. []
Q15: Can doxycycline levels be measured in biological samples?
A15: Yes, various analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to quantify doxycycline concentrations in biological samples such as serum, plasma, CSF, and tears. [, , ]
Q16: What cell lines have been used to study doxycycline's effects?
A16: Researchers have employed various cell lines, including A549 lung cells [], primary human corneal epithelial cells [], and equine synoviocytes [], to investigate doxycycline's impact on EMT, MMP expression, and other cellular processes.
Q17: Are there animal models used in doxycycline research?
A17: Yes, doxycycline's efficacy and safety have been evaluated in animal models, including rat models for tendon rupture repair [], murine models for Mycobacterium avium infection [], and canine models for monocytic ehrlichiosis. []
Q18: Has doxycycline been tested in clinical trials?
A18: Yes, several clinical trials have investigated the efficacy and safety of doxycycline for various conditions. For example, a randomized controlled trial assessed the effect of doxycycline on MMP expression in atherosclerotic plaques in patients undergoing carotid endarterectomy. []
Q19: Are there known mechanisms of resistance to doxycycline?
A19: Yes, bacterial resistance to doxycycline can occur through mechanisms such as efflux pump overexpression, ribosomal protection proteins, and enzymatic inactivation. []
Q20: Is there cross-resistance between doxycycline and other antibiotics?
A20: Cross-resistance can occur between doxycycline and other tetracycline-class antibiotics due to shared mechanisms of resistance. []
Q21: What drug delivery strategies have been explored for doxycycline?
A21: Researchers are investigating novel drug delivery systems for doxycycline, including electrospun nanofibrous membranes for localized and sustained release in tendon rupture repair. []
Q22: What analytical methods are used to quantify doxycycline?
A22: Common analytical techniques include HPLC, LC-MS, and microbial assays. These methods are employed to measure doxycycline concentrations in various biological samples and assess its pharmacokinetics, residues, and stability in different formulations. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


